2-Bromophenethylamine
Overview
Description
2-Bromophenethylamine is a compound that can be associated with various chemical reactions and has been studied in different contexts. It is a phenethylamine derivative, which is a class of compounds with a phenyl ring connected to an amino group through a two-carbon chain. The presence of a bromine atom on the phenyl ring distinguishes it from other phenethylamines and imparts unique chemical properties.
Synthesis Analysis
The synthesis of derivatives of 2-bromophenethylamine has been explored in several studies. For instance, the synthesis of head-to-tail poly(3-hexylthiophene) (HT-P3HT) with high molecular weight and regioregularity was achieved through dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene using Herrmann's catalyst . Additionally, regioisomeric compounds related to 2-bromophenethylamine were prepared from methoxyphenethylamines via N-reductive alkylation, demonstrating the versatility of this moiety in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 2-bromophenethylamine derivatives can be complex and varies depending on the substituents and the reaction conditions. For example, the crystal structure of a related compound, N-hydroxy-5-bromophenyl-2-carboxamidine, was determined by single-crystal X-ray diffraction, revealing a non-coplanar arrangement between the benzene ring and the oxime groups . The structure of another derivative, 2-bromo, 4'-dimethylamino, α-cyanostilbene, showed that the coplanarity of the phenyl groups is disrupted due to steric repulsion between the bromide atom and the cyanogen group .
Chemical Reactions Analysis
2-Bromophenethylamine and its derivatives participate in various chemical reactions. For instance, the synthesis of 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one from 3-bromo-4H-1-benzothiopyran-4-one was achieved through ring contraction with amines, introducing a new donor–acceptor chromophore . Moreover, the synthesis of 1-benzothiophen-2-amines from 4-(2-bromophenyl)-1,2,3-thiadiazole was catalyzed by copper(I) iodide, highlighting the reactivity of the 2-bromophenyl moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromophenethylamine derivatives are influenced by their molecular structure. For example, the solubility behavior of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides was found to be highly dependent on the substituents, with some compounds being extremely soluble in water and others showing the opposite behavior . The crystal structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione revealed non-classical hydrogen bonds and π-π interactions, which can affect the compound's stability and reactivity .
Scientific Research Applications
Pharmacological Properties of 2C-B :
- 2C-B is a psychedelic phenylethylamine derivative, structurally similar to mescaline. It acts as a partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. In humans, it has been reported to induce mild psychedelic effects (Papaseit et al., 2018).
- Another study assessed its acute subjective, cognitive, and cardiovascular effects in comparison to psilocybin and placebo. It was found to induce alterations of waking consciousness, dysphoria, subjective impairment, auditory alterations, and affective elements of ego dissolution (Mallaroni et al., 2023).
Metabolism and Detection :
- The in vivo metabolism of 2C-B in rats was studied, identifying metabolites like 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. This suggests at least two metabolic pathways operative in rats, including deamination and acetylation processes (Kanamori et al., 2002).
- Studies also focused on the toxicological detection of 2C-B in rat urine, identifying various metabolites and demonstrating the feasibility of detecting 2C-B intake using full-scan GC-MS (Theobald et al., 2007).
Synthesis and Chemical Analysis :
- Research on the synthesis of deuterium-labeled phenethylamine derivatives, including 2C-B, was conducted. These labeled compounds are used as internal standards in GC-MS assays, crucial for forensic and toxicological purposes (Xu & Chen, 2006).
- Another study focused on the synthesis of 2C-B's precursor, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), highlighting its potential psychoactive effects in humans (Power et al., 2015).
Comparative Studies with Other Compounds :
- 2C-B was compared with other serotonergic hallucinogens in terms of its effects, metabolism, and potential interactions with prescription drugs. The study emphasizes the importance of understanding the pharmacology and potential toxicity of such substances (Inan et al., 2020).
Safety And Hazards
2-Bromophenethylamine is classified as a skin corrosive and serious eye damage hazard . It can cause severe skin burns and eye damage . Safety measures include not breathing in dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective clothing, and seeking immediate medical attention in case of ingestion or contact with skin or eyes .
properties
IUPAC Name |
2-(2-bromophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRNQMJXZUWZQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370117 | |
Record name | 2-Bromophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromophenethylamine | |
CAS RN |
65185-58-2 | |
Record name | 2-Bromophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromophenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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